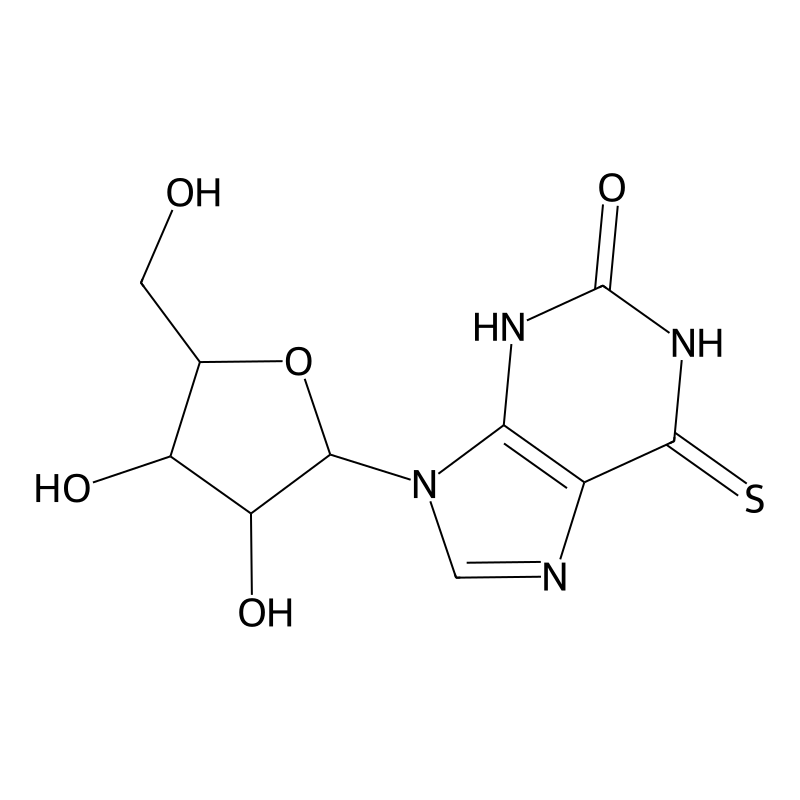Xanthosine, 6-thio-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Xanthosine, 6-thio- is a modified nucleoside derivative of xanthosine, characterized by the presence of a sulfur atom at the 6-position of the purine ring. This compound is part of the purine metabolism pathway and plays a significant role in cellular processes. Its chemical structure can be denoted as C₈H₁₀N₄O₅S, and it is recognized for its potential biological activities, particularly in relation to nucleotide metabolism and enzymatic reactions.
Xanthosine, 6-thio- can undergo various chemical transformations, primarily involving phosphorylation and dephosphorylation reactions. It can be phosphorylated to form 6-thioxanthosine monophosphate, which is an important intermediate in nucleotide metabolism. The compound can also participate in enzymatic reactions catalyzed by xanthine oxidase, leading to the formation of other thiolated derivatives. Notably, studies have shown that the compound can be converted into xanthine through phosphorolytic reactions under specific conditions .
The biological activity of xanthosine, 6-thio- has been linked to its role in purine metabolism. It exhibits properties that may influence nucleotide synthesis and degradation pathways. Research indicates that it can modulate enzyme activities involved in purine catabolism, potentially affecting cellular energy levels and metabolic processes . Furthermore, its thio modification may enhance its interaction with certain enzymes compared to non-thiolated nucleosides.
Several synthesis methods have been developed for xanthosine, 6-thio-. One common approach involves the reaction of xanthine with sulfur-containing reagents under controlled conditions. For instance, the use of phosphorus pentasulfide has been reported to facilitate the conversion of xanthine to its thio derivative. Additionally, enzymatic synthesis using specific thiolases or transferases has been explored as a more selective route to produce this compound without unwanted byproducts .
Xanthosine, 6-thio- has potential applications in medicinal chemistry and biochemistry. Its unique structural features make it a candidate for studying nucleotide metabolism and enzyme kinetics. Moreover, it could serve as a lead compound for developing therapeutics targeting purine-related diseases or conditions associated with nucleotide imbalances. The compound's ability to interact with various enzymes also positions it as a useful tool in biochemical assays aimed at understanding enzyme mechanisms .
Interaction studies have demonstrated that xanthosine, 6-thio- can influence the activity of enzymes such as xanthine oxidase and other purine metabolizing enzymes. These interactions are crucial for understanding how modifications at the 6-position affect substrate recognition and catalytic efficiency. Research indicates that the thio group may enhance binding affinity or alter reaction kinetics compared to its non-thiolated counterparts .
Xanthosine, 6-thio- shares structural similarities with several other nucleosides and their derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| Xanthosine | C₈H₁₀N₄O₅ | Natural nucleoside involved in purine metabolism |
| Guanosine | C₉H₁₂N₄O₇ | Contains a carbonyl at position 2; involved in RNA |
| Adenosine | C₁₀H₁₃N₅O₄P | Contains ribose; key player in energy transfer |
| 6-Thioxanthine | C₈H₉N₄O₂S | Similar thio modification but lacks ribose |
| 6-Thioxanthine 5'-monophosphate | C₁₀H₁₃N₄O₈PS | Phosphorylated form; important for metabolic pathways |
Xanthosine, 6-thio- is unique due to its specific modification at the 6-position, which influences its biochemical properties and interactions with enzymes differently than other purines and their derivatives.








